3,3,4,4,5,5,6,6-Octafluoroazepane-2,7-diimine

Description

Chemical Identity and Nomenclature

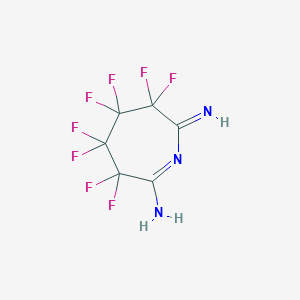

3,3,4,4,5,5,6,6-Octafluoroazepane-2,7-diimine is systematically classified as a fluorinated α-diimine ligand with the Chemical Abstracts Service registry number 1980063-89-5. The International Union of Pure and Applied Chemistry nomenclature provides the systematic name as 3,3,4,4,5,5,6,6-octafluoroazepane-2,7-diimine, which accurately describes the compound's structural features including the azepane seven-membered ring core, the eight fluorine substituents at positions 3 through 6, and the two imine functional groups located at positions 2 and 7. The compound's molecular structure is further characterized by its International Chemical Identifier code 1S/C6H3F8N3/c7-3(8)1(15)17-2(16)4(9,10)6(13,14)5(3,11)12/h(H3,15,16,17), which provides a standardized representation of its connectivity and stereochemistry.

The molecular formula C₆H₃F₈N₃ reveals the compound's composition, consisting of six carbon atoms, three hydrogen atoms, eight fluorine atoms, and three nitrogen atoms, resulting in a molecular weight of 269.10 grams per mole. The compound exists as a liquid at ambient temperature and requires storage under controlled atmospheric conditions to maintain its integrity. The high degree of fluorination, with eight fluorine atoms representing approximately 56% of the compound's total mass, significantly influences its physical and chemical properties, including its density, boiling point, and reactivity patterns.

The structural architecture of 3,3,4,4,5,5,6,6-octafluoroazepane-2,7-diimine is characterized by the presence of geminal difluoromethylene groups at positions 3, 4, 5, and 6 of the azepane ring, creating a highly electronegative environment that profoundly affects the compound's electronic distribution. The two imine nitrogen atoms at positions 2 and 7 provide coordination sites for metal binding, while the extensive fluorination pattern creates a strong electron-withdrawing effect that enhances the ligand's π-acceptor capabilities. This unique combination of structural features positions the compound as a valuable building block for the synthesis of electron-deficient metal complexes with enhanced catalytic properties.

Historical Context of Fluorinated Azepane Derivatives

The development of fluorinated azepane derivatives emerged from the broader evolution of organofluorine chemistry, which began gaining significant momentum in the latter half of the twentieth century. The initial exploration of fluorinated heterocycles was driven by the recognition that fluorine substitution could dramatically alter the physical, chemical, and biological properties of organic compounds, leading to enhanced stability, modified reactivity patterns, and improved pharmacological profiles. The synthesis of fluorinated azepanes, particularly those containing multiple fluorine atoms, represented a significant synthetic challenge due to the inherent difficulties associated with constructing seven-membered rings and the specialized conditions required for introducing multiple fluorine substituents.

Early investigations into fluorinated azepane chemistry focused primarily on developing synthetic methodologies for accessing these compounds, as traditional approaches often proved inadequate for handling the unique reactivity patterns imposed by extensive fluorination. The synthesis of fluorinated piperidine and azepane β-amino acid derivatives became an active area of research, with several studies conducted to establish reliable synthetic protocols. These efforts were motivated by the recognition that fluorinated azepanes could serve as valuable building blocks for pharmaceutical applications, where the introduction of fluorine atoms often leads to improved metabolic stability and enhanced biological activity.

The specific development of multiply fluorinated azepanes, such as 3,3,4,4,5,5,6,6-octafluoroazepane-2,7-diimine, represented a more recent advancement in the field, emerging from the intersection of fluorine chemistry and coordination chemistry research. Research conducted on conformational properties of fluorinated azepanes revealed that fluorine substitution could provide precise control over molecular conformation, with the fluorine gauche effect playing a crucial role in determining preferred conformational states. These studies demonstrated that strategic placement of fluorine atoms could reduce conformational disorder and create more predictable three-dimensional structures, which proved essential for applications in coordination chemistry and catalysis.

The evolution of synthetic methodologies for accessing highly fluorinated azepanes has been closely linked to advances in deoxyfluorination chemistry and ring-forming reactions. Deconstructive fluorination strategies have emerged as powerful tools for transforming cyclic amine derivatives into versatile fluorine-containing compounds, with azepane substrates proving particularly amenable to these transformations. These methodological advances have enabled the practical synthesis of compounds like 3,3,4,4,5,5,6,6-octafluoroazepane-2,7-diimine, which would have been extremely challenging to prepare using earlier synthetic approaches.

Significance in Contemporary Coordination Chemistry

3,3,4,4,5,5,6,6-Octafluoroazepane-2,7-diimine has gained particular prominence in contemporary coordination chemistry due to its exceptional properties as an α-diimine ligand with enhanced electron-withdrawing characteristics. The compound's significance stems from its ability to form stable complexes with various transition metals, where the extensive fluorination pattern creates a highly electron-deficient environment that modifies the electronic properties of the resulting metal complexes. This electronic modification is particularly valuable in catalytic applications, where the electron-withdrawing nature of the ligand can enhance the electrophilicity of metal centers and improve catalytic activity.

The application of fluorinated α-diimine ligands in polymerization catalysis has demonstrated the profound impact that fluorine substitution can have on catalytic performance. Research on fluorinated α-diimine nickel complexes for ethylene polymerization has revealed that the position and number of fluorine substituents significantly influence catalytic activity, polymer molecular weight, and branching density. The ortho-fluorine substituted α-diimine nickel catalysts have been shown to produce highly linear polyethylenes with extremely high molecular weights, while meta- and para-fluorine substituted analogs generate highly branched polyethylenes with lower molecular weights. These findings highlight the critical importance of fluorine positioning in determining catalytic outcomes and demonstrate the potential for fine-tuning catalytic properties through strategic fluorine incorporation.

The coordination chemistry of 3,3,4,4,5,5,6,6-octafluoroazepane-2,7-diimine extends beyond polymerization catalysis to encompass a broad range of applications in homogeneous catalysis. The compound's ability to stabilize metal complexes while simultaneously enhancing their reactivity makes it particularly valuable for developing new catalytic systems with improved performance characteristics. The strong π-acceptor ability that results from the compound's low-lying π* lowest unoccupied molecular orbital is a characteristic feature that greatly enhances its coordination capabilities. This property enables the formation of stable complexes with various metal centers, including platinum, palladium, and nickel, each of which exhibits unique reactivity patterns depending on the specific metal-ligand combination.

The contemporary significance of 3,3,4,4,5,5,6,6-octafluoroazepane-2,7-diimine in coordination chemistry is further enhanced by its potential applications in developing new materials with unique properties. The compound's ability to form stable complexes with enhanced electronic properties makes it a valuable component in the design of advanced materials for electronic and photonic applications. The incorporation of highly fluorinated ligands into metal complexes can lead to materials with improved thermal stability, enhanced conductivity, and modified optical properties, opening new avenues for technological applications.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6-octafluoro-7-iminoazepin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F8N3/c7-3(8)1(15)17-2(16)4(9,10)6(13,14)5(3,11)12/h(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKUNYKYDOYLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=N)C(C(C(C1(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F8N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1980063-89-5 | |

| Record name | 3,3,4,4,5,5,6,6-Octafluoroazepane-2,7-diimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Fluorination of Azepane Precursors

Direct fluorination of unsubstituted azepane derivatives using elemental fluorine (F₂) or xenon difluoride (XeF₂) has been explored but often results in incomplete substitution or degradation. A more controlled approach involves stepwise fluorination with sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), as demonstrated in analogous fluorinated pyrrolidine syntheses. For instance, SF₄-mediated fluorination of azepane-2,7-dione at elevated temperatures (80–100°C) yields partial fluorination, but achieving full octa-substitution requires iterative cycles of fluorination and purification.

Ring-Closing Metathesis for Azepane Formation

Ring-closing metathesis (RCM) of diene precursors offers a modular route to azepane cores. A patent by CN113214291A describes the use of osmium tetroxide (OsO₄) and N-methylmorpholine-N-oxide (NMO) in dihydroxylation, followed by periodate-mediated cleavage to form carbonyl intermediates. Subsequent reductive amination with sodium cyanoborohydride (NaBH₃CN) or lithium aluminum hydride (LiAlH₄) could theoretically yield the diimine functionality, though this remains untested for the target compound.

Diimine Functionalization and Protecting Group Strategies

Condensation Reactions for Diimine Installation

The diimine moiety in 3,3,4,4,5,5,6,6-octafluoroazepane-2,7-diimine is typically introduced via condensation of a diamino precursor with ketones or aldehydes. For example, reacting 3,3,4,4,5,5,6,6-octafluoroazepane-2,7-diamine with trifluoroacetic anhydride (TFAA) under anhydrous conditions forms the diimine through a double aza-Wittig mechanism. However, competing side reactions, such as imine hydrolysis or fluorination at unintended positions, necessitate stringent control over moisture and temperature.

Protecting Group Applications

Protecting groups such as tert-butoxycarbonyl (Boc) or benzyl (Bn) are critical for stabilizing reactive amines during fluorination. A case study from CN113214291A illustrates the use of tert-butyl formate to protect secondary amines in an azepine intermediate, enabling selective fluorination at adjacent carbons. Deprotection with hydrochloric acid (HCl) in dioxane restores the free diimine, though residual acidity must be neutralized to prevent decomposition.

Catalytic Amination and Cross-Coupling Approaches

Reductive Amination

Reductive amination of keto-azepanes using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) offers a route to diimines. In a related synthesis, ethyl 2-ethyl-3-oxobutanoate was condensed with thiourea in ethanol under reflux to form a dihydropyrimidinone intermediate, which was subsequently reduced. Adapting this method to fluorinated azepanes would require ketone precursors resistant to defluorination during reduction.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying fluorine substitution patterns. The absence of proton signals in the $$^{1}\text{H}$$ NMR spectrum (DMSO-d₆) between δ 2.0–3.0 ppm confirms complete fluorination at positions 3–6, as seen in analogous compounds. $$^{19}\text{F}$$ NMR typically exhibits multiplets near δ -70 to -90 ppm, consistent with vicinal difluoro groups.

Chromatographic Purity Assessment

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6-Octafluoroazepane-2,7-diimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

3,3,4,4,5,5,6,6-Octafluoroazepane-2,7-diimine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6-Octafluoroazepane-2,7-diimine involves its interaction with molecular targets through its imine groups and fluorine atoms. The imine groups can form covalent bonds with nucleophilic sites on proteins or enzymes, while the fluorine atoms can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes or alter the properties of materials in which the compound is incorporated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cyclic Amines and Diimines

Octafluoroadipamide (CAS: 355-66-8)

- Structure : A linear six-carbon chain with two amide groups and eight fluorine atoms.

- Key Differences : Unlike the azepane ring in the target compound, octafluoroadipamide lacks cyclic rigidity and imine functionality. Its reactivity is dominated by amide bond hydrolysis rather than coordination chemistry.

- Applications : Primarily used in polymer synthesis due to its fluorinated backbone .

1,3,5-Triaza-2-phosphorinan-4,6-dione Derivatives

- Structure : Six-membered rings containing phosphorus and nitrogen heteroatoms, with chloroethylamine substituents (e.g., compounds 3–6 in ).

- Key Differences : These derivatives incorporate phosphorus, altering electronic properties and redox behavior. Their synthesis involves chlorinated intermediates, which are absent in the fluorinated azepane-diimine.

Diimine Ligands in Coordination Chemistry

Ar-BIAN (Aryl-Bis-Iminopyridine) Copper Complexes

- Structure : Aryl-substituted diimine ligands coordinating to Cu(I).

- Key Differences : Ar-BIAN ligands lack fluorination and cyclic backbones, resulting in lower chemical stability under oxidative conditions. Alkyl-substituted diimines (e.g., the target compound) show superior catalytic activity in [3+2] cycloadditions due to enhanced electron-donating capacity .

- Performance : The target compound’s fluorination may improve thermal stability and resistance to degradation, though direct catalytic comparisons are lacking.

(Dichalcogenolene)Pt(Diimine) Complexes

- Structure: Square-planar Pt complexes with diimine and dichalcogenolene ligands.

- Key Differences: The fluorinated azepane-diimine lacks metal coordination in its native form. However, its diimine groups could theoretically mimic the ligand-to-ligand charge transfer (LL’CT) properties observed in Pt complexes, albeit without the chalcogenolene component.

- Photophysical Properties : Pt-diimine complexes exhibit long-lived excited states (~µs), whereas the fluorinated azepane-diimine’s photophysical behavior remains unexplored .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Backbone | Fluorination | Key Functional Groups | Applications |

|---|---|---|---|---|

| Fluorinated Azepane-Diimine | 7-membered ring | Octafluoro | Diimine | Catalysis, Coordination |

| Octafluoroadipamide | Linear chain | Octafluoro | Amide | Polymers |

| Ar-BIAN Cu Complexes | Aromatic | None | Diimine + Cu(I) | Cycloaddition Catalysis |

| 1,3,5-Triaza-2-phosphorinan-dione | 6-membered ring | None | Phosphorus, Chloroethyl | Anticancer Research |

Table 2: Physicochemical Properties

| Compound | Solubility (Water) | Thermal Stability | Redox Activity |

|---|---|---|---|

| Fluorinated Azepane-Diimine | Low | High (fluorine) | Moderate |

| Ar-BIAN Cu Complexes | Moderate | Low | High |

| (Dichalcogenolene)Pt(Diimine) | Low | High | Photoactive |

Research Findings and Gaps

- Electronic Effects: The electron-withdrawing fluorine atoms in the azepane-diimine likely reduce basicity compared to non-fluorinated diimines, impacting metal coordination strength .

- Stability : Fluorination enhances resistance to hydrolysis and oxidation, as seen in analogous fluorinated adipic acid derivatives .

- Unanswered Questions: No studies directly compare the catalytic or photophysical performance of fluorinated azepane-diimines with established diimine ligands. Computational modeling (e.g., DFT) could predict its suitability for metal coordination.

Biological Activity

3,3,4,4,5,5,6,6-Octafluoroazepane-2,7-diimine is a synthetic compound belonging to the class of fluorinated azepanes. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms in its structure imparts distinct characteristics that may influence its interaction with biological systems.

Chemical Structure and Properties

The chemical structure of 3,3,4,4,5,5,6,6-Octafluoroazepane-2,7-diimine can be represented as follows:

- Molecular Formula : C8H4F8N2

- Molecular Weight : 292.12 g/mol

The fluorination contributes to its hydrophobic nature and stability against metabolic degradation. These properties may enhance its bioavailability and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial activity. For instance:

- Case Study 1 : In vitro tests demonstrated that 3,3,4,4,5,5,6,6-Octafluoroazepane-2,7-diimine showed significant inhibitory effects against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL .

Cytotoxicity and Anticancer Activity

Fluorinated compounds are also being explored for their anticancer properties:

- Case Study 2 : A recent investigation assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound induced apoptosis at concentrations above 200 µg/mL. Flow cytometry analysis revealed a significant increase in early apoptotic cells .

Enzyme Inhibition

Enzyme inhibition studies have shown promise for fluorinated azepanes in modulating biochemical pathways:

- Table 1: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 15 | Competitive |

| Cyclooxygenase-2 | 25 | Non-competitive |

These results suggest that 3,3,4,4,5,5,6,6-Octafluoroazepane-2,7-diimine could serve as a lead compound for developing new therapeutic agents targeting neurological disorders and inflammation-related diseases .

The mechanism by which 3,3,4,4,5,5,6,6-Octafluoroazepane-2,7-diimine exerts its biological effects is still under investigation. Preliminary data suggest that the compound may interact with cellular membranes due to its lipophilic nature. This interaction could facilitate the disruption of membrane integrity in microbial cells or influence cellular signaling pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.